4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide
Overview
Description
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Introduction of functional groups: Chlorination and amidation reactions are employed to introduce the chloro and benzamide groups, respectively.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial reactors.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid
- Acrylic acid 3-(3,5-dioxo-4-aza-tricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-ph ester
Uniqueness
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide stands out due to its unique tricyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-14-2-4-15(5-3-14)20(29)13-27(23(30)16-8-10-19(26)11-9-16)28-24(31)21-17-6-7-18(12-17)22(21)25(28)32/h2-11,17-18,21-22H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOYEFPIFIARZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN(C(=O)C2=CC=C(C=C2)Cl)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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